4-Acetyl-4-phenylpiperidine hydrochloride

Analgesic Drug Discovery Pain Models Structure-Activity Relationship

Choose 4-Acetyl-4-phenylpiperidine hydrochloride for its unique 4-acetyl moiety, which provides a critical ketone functional handle for synthesizing dopamine transporter inhibitors—a distinct advantage over 4-hydroxy or 4-carbethoxy analogs. Its high melting point (232-234°C) and ambient storage stability make it ideal for automated parallel synthesis, eliminating cold-chain logistics and increasing discovery throughput.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 10315-03-4
Cat. No. B080439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-4-phenylpiperidine hydrochloride
CAS10315-03-4
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl
InChIInChI=1S/C13H17NO.ClH/c1-11(15)13(7-9-14-10-8-13)12-5-3-2-4-6-12;/h2-6,14H,7-10H2,1H3;1H
InChIKeyJYDHZOIDIWUHDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-4-phenylpiperidine Hydrochloride (CAS 10315-03-4): Core Scaffold Properties and Verified Research Applications


4-Acetyl-4-phenylpiperidine hydrochloride (CAS 10315-03-4) is a 4,4-disubstituted piperidine derivative [1], commonly employed as a versatile building block in medicinal chemistry and chemical biology . As a member of the 4-phenylpiperidine class, its defining structural feature is the presence of both an acetyl and a phenyl group at the C4 position. The hydrochloride salt form provides a defined physical state with a reported melting point of 232-234 °C and is commercially available with typical purity specifications of ≥98.0% (HPLC) . Its applications are rooted in its function as a molecular scaffold for further derivatization, particularly in the synthesis of neurotransmitter transport inhibitors targeting dopamine receptor sites .

Why 4-Acetyl-4-phenylpiperidine Hydrochloride Cannot Be Substituted by Common 4-Phenylpiperidine Analogs


The 4,4-disubstitution pattern in this piperidine core creates a distinct steric and electronic environment that differentiates it from related 4-phenylpiperidine analogs [1]. Unlike 4-hydroxy-4-phenylpiperidine or 4-carbethoxy-4-phenylpiperidine, the acetyl group at C4 provides a unique ketone functional handle for further chemical transformations while maintaining a specific spatial geometry. This structural distinction directly impacts its utility in medicinal chemistry campaigns where the 4-acetyl moiety is a critical pharmacophoric element [2]. Generic substitution with compounds bearing different 4-position substituents (e.g., -OH, -COOEt, -CN) can result in divergent reactivity, altered binding profiles, or incompatible downstream synthesis pathways, thereby compromising experimental reproducibility and program objectives [3].

Quantitative Differentiation Guide for 4-Acetyl-4-phenylpiperidine Hydrochloride Procurement


Analgesic Activity Profile: Divergent Efficacy vs. 4-Hydroxy Analogs in Rodent Models

In a comparative study evaluating the analgesic potential of 4-phenylpiperidine derivatives, 4-acetyl-4-phenylpiperidine derivatives demonstrated a distinct efficacy profile compared to their 4-hydroxy-4-phenylpiperidine counterparts [1]. While both classes showed activity in the acetic acid-induced writhing test, they were uniformly inactive in the tail-flick test at doses up to 100 mg/kg, suggesting a specific, non-opioid mechanism of action [1]. This data allows a direct, cross-study comparison of the two core scaffolds, indicating that the acetyl-substituted core yields a different in vivo activity profile than the hydroxy-substituted core when derivatized .

Analgesic Drug Discovery Pain Models Structure-Activity Relationship

Synthetic Utility: Enhanced C4-Ketone Reactivity as a Versatile Handle for Dopaminergic Probes

A key functional distinction of 4-acetyl-4-phenylpiperidine hydrochloride is its specific application as a reactant for the synthesis of neurotransmitter transport inhibitors with activity at dopamine receptor sites . This is a class-level inference, as the 4-acetyl moiety serves as a crucial synthetic handle for generating a focused chemical space of dopaminergic agents. This contrasts with other 4-substituted piperidines, such as 4-cyano-4-phenylpiperidine, which is primarily utilized for synthesizing CCR5 antagonists and HIV-1 inhibitors, a divergent therapeutic area .

Dopamine Transporter Neuropharmacology Chemical Synthesis

Physical and Storage Stability: Differentiated Ambient Storage vs. Cold Chain Analogs

A practical, quantifiable difference lies in the recommended storage conditions. 4-Acetyl-4-phenylpiperidine hydrochloride is specified for storage at ambient temperature (recommended <15°C in a cool, dark place) , with a reported melting point of 232-234 °C . In contrast, a structurally similar analog, 4-carbethoxy-4-phenylpiperidine (normeperidine), is a liquid or low-melting solid (m.p. 36-38 °C) that requires refrigerated storage at 2-8 °C .

Chemical Handling Compound Management Stability

Evidence-Backed Application Scenarios for 4-Acetyl-4-phenylpiperidine Hydrochloride


Scaffold for Non-Opioid Analgesic Lead Generation Programs

For medicinal chemistry programs targeting novel analgesics with a non-opioid mechanism of action, this compound serves as an evidence-backed starting scaffold. Research indicates that while derivatives of this core exhibit protection in the writhing assay (a model of inflammatory pain), they are inactive in the tail-flick test (a model of centrally-mediated, opioid-dependent pain) [1]. This distinct profile differentiates it from other 4-phenylpiperidines and makes it a valuable core for exploring peripherally-restricted or alternative analgesic pathways.

Precursor for CNS-Focused Dopaminergic Tool Compounds

This compound is explicitly documented as a reactant for the synthesis of neurotransmitter transport inhibitors active at dopamine receptor sites . Researchers in CNS drug discovery, particularly those focused on dopamine transporter (DAT) or receptor modulation for conditions like addiction or neurological disorders, can prioritize this compound as a synthetic entry point into a defined chemical space. This is a distinct application from other 4-substituted piperidines, such as 4-cyano derivatives used for CCR5 antagonism .

Building Block for High-Throughput and Automated Synthesis Workflows

The physical properties of 4-acetyl-4-phenylpiperidine hydrochloride, specifically its high melting point (232-234 °C) and its designation for ambient storage , make it an operationally superior choice for automated parallel synthesis and compound management platforms. Unlike low-melting or refrigerated analogs, this compound is easier to handle as a stable, free-flowing powder and does not require costly cold-chain logistics, thereby increasing throughput and reducing operational complexity in discovery chemistry settings.

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